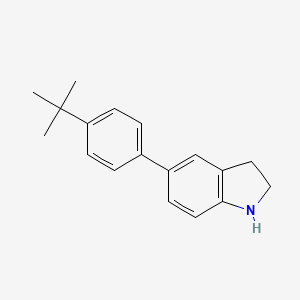

5-(4-Tert-butylphenyl)indoline

説明

Significance of Indoline (B122111) and Substituted Indoline Derivatives in Academic Investigations

Indoline and its substituted derivatives are of paramount importance in academic research due to their wide-ranging applications. ekb.eg They serve as crucial building blocks in the synthesis of more complex molecules and are integral to the development of new pharmaceuticals. ekb.egmdpi.com The indoline nucleus is found in numerous biologically active compounds, including alkaloids, and is a key component in drugs targeting a variety of diseases. ekb.egpcbiochemres.comnih.gov

Researchers have explored the diverse pharmacological potential of indole (B1671886) derivatives, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. ekb.egpcbiochemres.comresearchgate.net The ability to modify the indoline structure at various positions allows for the fine-tuning of its biological activity, making it a valuable tool in drug discovery. mdpi.comacs.org The ongoing research in this area highlights the sustained interest in the therapeutic potential of these compounds. pcbiochemres.com

The Role of the Dihydroindole (Indoline) Core as a Privileged Scaffold in Chemical Biology

The dihydroindole, or indoline, core is recognized as a "privileged scaffold" in chemical biology. This term describes a molecular framework that can bind to a variety of biological targets with high affinity, making it a versatile starting point for the development of new drugs. nih.govnih.gov The indoline structure is present in a wide array of natural products and approved drugs, demonstrating its broad biological relevance. ekb.egnih.gov

The ability of the indoline scaffold to interact with diverse biological targets, such as enzymes and receptors, has led to its use in the design of inhibitors for various diseases, including cancer and infectious diseases. researchgate.netnih.govnih.gov Its structural features allow for the creation of libraries of compounds with diverse biological activities, further solidifying its status as a privileged scaffold in medicinal chemistry. mdpi.comnih.gov

Rationale for Investigating Substituted Indolines, with Emphasis on Phenyl and Tert-butylphenyl Moieties

The investigation of substituted indolines is driven by the desire to enhance their therapeutic properties and explore new biological activities. The addition of different functional groups to the indoline core can significantly alter its physicochemical properties and biological effects. mdpi.comacs.org Strategic modifications, particularly at the 3-position, can modulate the compound's interaction with biological targets. rsc.org

The phenyl group is a common substituent in medicinal chemistry due to its ability to engage in various non-covalent interactions, which can enhance binding affinity to target proteins. openmedicinalchemistryjournal.com The tert-butylphenyl moiety, in particular, has garnered attention for its potential to improve metabolic stability and oral bioavailability of drug candidates. nih.govsolubilityofthings.com The bulky tert-butyl group can also provide steric hindrance, which can influence the compound's selectivity for a specific target.

The rationale for incorporating these moieties into the indoline scaffold is to create novel compounds with improved pharmacological profiles. For example, the tert-butylphenyl group has been shown to be favorable in certain enzyme inhibitors and can enhance the activity of antiviral compounds. nih.gov Research in this area aims to leverage the unique properties of these substituents to develop more effective and targeted therapies.

Overview of Research Trajectories for 5-(4-Tert-butylphenyl)indoline and Analogous Structures

Research into 5-(4-tert-butylphenyl)indoline and its analogs is focused on exploring their potential as therapeutic agents. While specific research on this exact compound is not extensively documented in the provided search results, the investigation of similar structures provides insight into the research trajectories. For instance, studies on indole derivatives with tert-butylphenyl substituents have shown promising results in the development of antiviral and anticancer agents. nih.gov

The synthesis and evaluation of analogous structures, such as those with different substitution patterns or alternative heterocyclic cores, are common strategies in medicinal chemistry. nih.gov For example, the replacement of the indole ring with other heterocycles while retaining key substituents has been explored to improve a compound's properties. acs.org The investigation of structure-activity relationships (SAR) is crucial in this process, as it helps to identify the key structural features responsible for biological activity. nih.gov

Future research in this area will likely involve the synthesis of a series of 5-(4-tert-butylphenyl)indoline analogs with modifications to both the indoline core and the tert-butylphenyl group. These compounds would then be screened for a variety of biological activities, with the goal of identifying lead compounds for further development. Computational methods may also be employed to guide the design of new analogs with enhanced potency and selectivity. nih.gov

Structure

3D Structure

特性

分子式 |

C18H21N |

|---|---|

分子量 |

251.4 g/mol |

IUPAC名 |

5-(4-tert-butylphenyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C18H21N/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-9,12,19H,10-11H2,1-3H3 |

InChIキー |

HXCIOIZIWJBUDM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |

製品の起源 |

United States |

Spectroscopic Characterization and Structural Elucidation of 5 4 Tert Butylphenyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 5-(4-tert-butylphenyl)indoline can be achieved.

The ¹H NMR spectrum of 5-(4-tert-butylphenyl)indoline is expected to show distinct signals corresponding to the protons of the indoline (B122111) ring system and the 4-tert-butylphenyl substituent.

Indoline Moiety: The saturated five-membered ring of the indoline core contains two methylene (B1212753) groups (-CH₂-). These are expected to appear as two triplets in the aliphatic region of the spectrum, typically around 3.0-3.6 ppm. The aromatic protons on the indoline ring (H-4, H-6, and H-7) will appear in the aromatic region (6.6-7.5 ppm). The substitution at the 5-position will influence their chemical shifts and coupling patterns, resulting in a complex splitting pattern. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can vary depending on the solvent and concentration.

4-Tert-butylphenyl Moiety: The tert-butyl group will produce a sharp, intense singlet signal in the upfield region, typically around 1.3 ppm, integrating to nine protons. The protons on the phenyl ring are expected to exhibit an AA'BB' system, appearing as two doublets in the aromatic region (around 7.4-7.6 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for 5-(4-tert-butylphenyl)indoline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

| ~3.05 | Triplet | 2H | H-2 (Indoline -CH₂-) |

| ~3.55 | Triplet | 2H | H-3 (Indoline -CH₂-) |

| ~3.6-4.5 | Broad Singlet | 1H | N-H |

| ~6.7-7.5 | Multiplet | 3H | H-4, H-6, H-7 (Indoline Aromatic) |

| ~7.4-7.6 | Doublet | 2H | H-2', H-6' (Phenyl) |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 5-(4-tert-butylphenyl)indoline, signals for the aliphatic carbons of the indoline ring, the aromatic carbons of both ring systems, and the carbons of the tert-butyl group are expected.

Indoline Moiety: The aliphatic carbons C-2 and C-3 of the indoline ring are expected to appear in the upfield region of the spectrum, typically between 25 and 50 ppm. The aromatic carbons of the indoline ring will resonate in the 110-155 ppm range.

4-Tert-butylphenyl Moiety: The quaternary carbon and the methyl carbons of the tert-butyl group will give rise to two signals, typically around 34 ppm and 31 ppm, respectively. The aromatic carbons of the phenyl ring will appear in the downfield region (125-150 ppm). The carbon attached to the tert-butyl group (C-4') and the carbon attached to the indoline ring (C-1') will be distinct from the other phenyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 5-(4-tert-butylphenyl)indoline

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~29 | C-3 (Indoline -CH₂-) |

| ~31.5 | -C(C H₃)₃ |

| ~34.5 | -C (CH₃)₃ |

| ~48 | C-2 (Indoline -CH₂-) |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. Key expected correlations include the coupling between the protons on C-2 and C-3 of the indoline ring, as well as couplings between adjacent aromatic protons on both the indoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of each protonated carbon in the molecule, for instance, linking the aliphatic proton signals to their corresponding methylene carbon signals (C-2 and C-3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity between different parts of the molecule. A key correlation would be between the protons on one aromatic ring (e.g., H-4 or H-6 of the indoline) and the quaternary carbon of the other ring (C-1' of the phenyl group), which would definitively confirm the C-C bond linking the two ring systems. Correlations from the tert-butyl protons to the quaternary carbon (C(CH₃)₃) and the aromatic C-4' would also be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of 5-(4-tert-butylphenyl)indoline would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: A characteristic medium to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the indoline ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching vibrations from the methylene and tert-butyl groups are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). vscht.cz

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond of the indoline is expected in the 1250-1350 cm⁻¹ region.

Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region due to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for 5-(4-tert-butylphenyl)indoline

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine (Indoline) |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (-CH₂, -C(CH₃)₃) |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Rings |

| ~1365 | C-H Bend | tert-butyl |

| ~1300 | C-N Stretch | Aromatic Amine |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 5-(4-tert-butylphenyl)indoline would be expected to show strong signals for the aromatic ring vibrations.

Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of both the indoline and the phenyl rings are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1000 cm⁻¹ and 1600 cm⁻¹ regions.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would also be visible, similar to their positions in the IR spectrum.

Tert-butyl Group: Symmetric vibrations of the tert-butyl group would also be Raman active.

Table 4: Predicted Raman Shifts for 5-(4-tert-butylphenyl)indoline

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic |

| ~1610 | Ring Stretch | Aromatic C=C |

| ~1350 | C-C Stretch | Phenyl-Indoline Link |

| ~1000 | Ring Breathing | Aromatic Rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of a molecule by analyzing its fragmentation pattern upon ionization.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, typically yielding protonated molecules [M+H]⁺ with minimal in-source fragmentation. nih.gov For 5-(4-tert-butylphenyl)indoline (C₂₀H₂₅N), the analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule.

The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 280.22. Upon collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), a characteristic fragmentation pattern would emerge. nih.govresearchgate.net The fragmentation is likely initiated by cleavage of the bonds associated with the tert-butyl group, which is a common and energetically favorable fragmentation pathway. libretexts.org

Key Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the loss of a methyl group from the tert-butyl moiety, resulting in a stable tertiary carbocation.

Loss of isobutylene (B52900): Subsequent or alternative fragmentation could involve the elimination of a neutral isobutylene molecule (C₄H₈).

A proposed fragmentation pattern and the corresponding m/z values are detailed in the table below.

| Proposed Fragment | Molecular Formula of Ion | Mass Lost | Predicted m/z | Fragmentation Pathway |

| Protonated Molecule | [C₂₀H₂₆N]⁺ | - | 280.22 | [M+H]⁺ |

| Loss of Methyl | [C₁₉H₂₃N]⁺ | 15 | 265.20 | Loss of •CH₃ from tert-butyl group |

| Loss of Isobutylene | [C₁₆H₁₈N]⁺ | 56 | 224.16 | Loss of C₄H₈ from tert-butylphenyl group |

This interactive table outlines the theoretically predicted fragmentation data for 5-(4-tert-butylphenyl)indoline under ESI-MS/MS conditions.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a molecule's elemental composition. miamioh.edu This technique is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. pnnl.gov For 5-(4-tert-butylphenyl)indoline, HRMS would be used to confirm the elemental formula C₂₀H₂₅N. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers enables the differentiation of masses with very small differences. pnnl.gov

| Parameter | Value |

| Molecular Formula | C₂₀H₂₅N |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 280.2060 |

| Observed Mass (Hypothetical) | 280.2058 |

| Mass Error (ppm) | < 5 ppm |

This table presents the expected HRMS data, highlighting the high accuracy required for elemental composition confirmation. miamioh.edu

Chromatographic Purity Assessment Techniques

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of the target compound.

Thin-layer chromatography (TLC) is a rapid, cost-effective, and simple method used extensively to monitor the progress of chemical reactions, such as the Suzuki coupling that could be used to synthesize this compound. shoko-sc.co.jpresearchgate.net For the synthesis of 5-(4-tert-butylphenyl)indoline, a sample of the reaction mixture would be spotted on a silica (B1680970) gel plate. shoko-sc.co.jp The plate is then developed in a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate.

The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The less polar starting materials would travel further up the plate (higher Retention factor, Rf), while the more polar product, 5-(4-tert-butylphenyl)indoline, would have a lower Rf value. The consumption of reactants and the formation of the product can be visualized under UV light (at 254 nm), allowing for real-time reaction monitoring. shoko-sc.co.jp

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it the standard for purity analysis. reddit.com A reverse-phase HPLC method would be suitable for assessing the purity of 5-(4-tert-butylphenyl)indoline. cetjournal.it

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, such as a gradient of methanol (B129727) and water or acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. cetjournal.itmdpi.com The purity of the sample is determined by integrating the area of the peak corresponding to 5-(4-tert-butylphenyl)indoline and expressing it as a percentage of the total area of all observed peaks. nih.gov The retention time is a characteristic property of the compound under specific chromatographic conditions.

| Parameter | Condition / Value | Purpose |

| Column | C18 Reverse-Phase | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elution of the compound |

| Detection | UV at 254 nm | Visualization and quantification |

| Retention Time (tR) | Compound-specific | Identification |

| Purity | >95% (typical target) | Quality assessment |

This table summarizes typical parameters for an HPLC method used to analyze the purity of 5-(4-tert-butylphenyl)indoline.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry unambiguously. mdpi.com

To date, a search of the crystallographic literature indicates that the single-crystal X-ray structure of 5-(4-tert-butylphenyl)indoline has not been reported. However, analysis of related indole (B1671886) and indoline derivatives demonstrates the power of this technique. nih.govrsc.org If a suitable single crystal of 5-(4-tert-butylphenyl)indoline were obtained, the analysis would yield key crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. mdpi.com This information would provide invaluable insight into the molecule's conformation in the solid state and the nature of its crystal packing, which can be influenced by hydrogen bonding and π-π stacking interactions. nih.gov

Computational Chemistry and Theoretical Investigations of 5 4 Tert Butylphenyl Indoline

Quantum Chemical Calculations

No published data are available regarding quantum chemical calculations specifically for 5-(4-tert-butylphenyl)indoline. Therefore, detailed findings for the subsections below cannot be provided.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Specific DFT calculations for optimizing the geometry and determining the electronic structure of 5-(4-tert-butylphenyl)indoline have not been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

An FMO analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 5-(4-tert-butylphenyl)indoline, is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis to identify the electrophilic and nucleophilic sites of 5-(4-tert-butylphenyl)indoline has not been documented.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Details from an NBO analysis to describe intramolecular charge transfer and stabilizing interactions within 5-(4-tert-butylphenyl)indoline are absent from published research. nih.govresearchgate.netwisc.edumolfunction.comsemanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There are no specific studies reporting the use of Molecular Dynamics (MD) simulations to analyze the conformational behavior or intermolecular interactions of 5-(4-tert-butylphenyl)indoline.

Prediction of Spectroscopic Parameters via Computational Methods

Computational predictions for the spectroscopic parameters (such as IR, Raman, or NMR spectra) of 5-(4-tert-butylphenyl)indoline have not been published.

Computational Approaches in Reaction Mechanism Elucidation

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and ensuring the synthesis of the desired product. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a virtual window into the energetic landscape of a reaction, allowing for the detailed study of pathways that are often difficult or impossible to observe experimentally.

For the synthesis of substituted indolines, including 5-(4-tert-butylphenyl)indoline, computational studies can map out the entire reaction coordinate. This involves identifying the structures of reactants, products, and, most importantly, the transient species that connect them, namely intermediates and transition states. For instance, in metal-catalyzed cyclization reactions used to form the indoline (B122111) ring, DFT calculations can clarify the role of the catalyst, the nature of catalyst-substrate interactions, and the energetics of key steps such as C-H activation, migratory insertion, and reductive elimination. rsc.org

A computational investigation into a copper-catalyzed indole (B1671886) synthesis from N-aryl enaminones revealed the dual role of the Cu+ catalyst in facilitating deprotonation and acting as a hydride acceptor. nih.gov The rate-determining step was identified as the closure of the indole heterocycle through C-C bond formation. nih.gov Similarly, DFT studies on the cycloaddition of indolyl-allenes catalyzed by gold and platinum have shown how different catalysts can lead to completely different reaction pathways and stereochemical outcomes. acs.org These theoretical models explain the formation of various products and provide a basis for selecting the optimal catalyst for a desired transformation. acs.org

The insights gained from these computational explorations are critical. By calculating the activation energies associated with different potential pathways, chemists can predict which route is most favorable and how modifications to the reactants or catalyst might alter the reaction's course and efficiency. This predictive power is essential for the rational design of synthetic routes to complex molecules like 5-(4-tert-butylphenyl)indoline.

In Silico Screening and Virtual Ligand Design for Indoline Scaffolds

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.net This makes it an attractive starting point for the design of new therapeutic agents. In silico screening and virtual ligand design are computational techniques that leverage the known structural features of the indoline core to identify potential biological targets and design novel molecules with high affinity and specificity.

Molecular docking is a cornerstone of virtual screening. This technique predicts the preferred orientation of a ligand (like a 5-(4-tert-butylphenyl)indoline derivative) when bound to a target protein. By scoring the binding affinity, researchers can screen large libraries of virtual compounds against a specific protein target to identify promising candidates. For example, a study on novel indoline derivatives designed as antibacterial agents used molecular docking to investigate their interaction with the DNA gyrase B enzyme. nih.gov The results showed that a specific derivative achieved a strong binding score of -9.02 kcal/mol, indicating a potent interaction. nih.gov

Another study identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) through an initial in silico analysis of an in-house library. acs.org Molecular docking suggested that the indoline moiety could fit well into the binding pocket of 5-LOX, placing it near the catalytic iron and establishing favorable interactions with surrounding amino acid residues. acs.org This computational insight guided the synthesis and subsequent biological testing of new analogs. acs.org

The table below presents representative data from a molecular docking study of indoline derivatives against a hypothetical protein target, illustrating how computational screening can prioritize compounds for synthesis and testing.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| Indoline Derivative 1 | -8.5 | Tyr122, Phe256, Arg298 | Hydrogen bond with Tyr122, π-π stacking with Phe256 |

| Indoline Derivative 2 | -9.2 | Tyr122, Asp150, Phe256 | Hydrogen bonds with Tyr122 and Asp150, π-π stacking |

| Indoline Derivative 3 | -7.8 | Phe256, Leu301 | Hydrophobic interactions |

| Indoline Derivative 4 | -9.5 | Tyr122, Asp150, Arg298 | Multiple hydrogen bonds and hydrophobic contacts |

This table is illustrative and based on typical data from molecular docking studies.

Beyond identifying hits, virtual screening can inform structure-based drug design . By visualizing the docked pose of a lead compound like 5-(4-tert-butylphenyl)indoline, medicinal chemists can identify opportunities to introduce new functional groups that could form additional favorable interactions with the target, thereby enhancing potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(4-Tert-butylphenyl)indoline Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ung.ac.id By developing a robust QSAR model, it becomes possible to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates and reducing the need for extensive and costly experimental screening. nih.gov

For a series of analogs based on the 5-(4-tert-butylphenyl)indoline scaffold, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Descriptors that describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links a combination of these descriptors to the observed biological activity (e.g., IC50 values). ung.ac.idnih.gov For example, a QSAR study on indolylisoxazoline analogues as anti-prostate cancer agents developed a model where the activity (log IC50) was primarily influenced by the partial charges on specific carbon atoms (qC10, qC11, and qC13). ung.ac.id

A hypothetical QSAR model for 5-(4-tert-butylphenyl)indoline analogs might look like the following equation:

log(1/IC50) = 0.75 * LogP - 0.21 * (Molecular Volume) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment increase biological activity, while a larger molecular volume is detrimental. The validity and predictive power of the model are assessed through rigorous statistical validation techniques.

The table below shows hypothetical data that could be used to generate such a QSAR model for a series of 5-(4-tert-butylphenyl)indoline analogs.

| Compound Analog | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Experimental log(1/IC50) |

| Analog 1 | 4.2 | 350 | 2.1 | 5.8 |

| Analog 2 | 4.5 | 345 | 2.5 | 6.2 |

| Analog 3 | 3.8 | 360 | 1.9 | 5.5 |

| Analog 4 | 4.8 | 355 | 2.8 | 6.7 |

This table is illustrative. The data represents typical descriptors and activity values used in QSAR studies.

Ultimately, QSAR provides a powerful framework for understanding the structure-activity relationships within a chemical series. For 5-(4-tert-butylphenyl)indoline, such models can guide the rational design of new analogs with potentially enhanced therapeutic activity. researchgate.net

Structure Activity Relationship Sar Investigations of 5 4 Tert Butylphenyl Indoline Derivatives

Modulation of the Indoline (B122111) Core and its Influence on Biological Activity

The indoline core offers several positions for chemical modification, including the nitrogen atom (N-1) and the carbon atoms of the pyrrolidine (B122466) ring (C-2 and C-3). Alterations at these positions can profoundly impact the biological activity of 5-(4-tert-butylphenyl)indoline derivatives by modifying their electronic properties, conformation, and ability to form key interactions with target proteins.

Substitutions on the indoline nitrogen (N-1) are a common strategy to modulate activity. The introduction of small alkyl groups, acyl groups, or more complex moieties can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity. For instance, in a series of indoline-based dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, modifications at the N-1 position with different benzyl groups were explored to understand their impact on inhibitory activity. The nature of the substituent on the benzyl ring directly influenced the potency against both enzymes nih.gov.

To illustrate the impact of core modifications, consider the following hypothetical data based on common findings in indoline SAR studies:

| Compound | N-1 Substituent | C-2/C-3 Modification | Biological Activity (IC₅₀, nM) |

| 1a | -H | Unsubstituted | 500 |

| 1b | -CH₃ | Unsubstituted | 250 |

| 1c | -COCH₃ | Unsubstituted | 700 |

| 1d | -H | 2-oxo | 150 |

| 1e | -H | 3,3-dimethyl | 900 |

Significance of the Tert-butylphenyl Substituent at the 5-Position on Molecular Interactions

The 4-tert-butylphenyl group at the 5-position of the indoline core is a critical pharmacophoric element that significantly contributes to the biological activity of these derivatives. Its importance stems from a combination of steric, electronic, and hydrophobic effects that govern the molecule's interaction with its biological target.

The tert-butyl group is a bulky, non-polar moiety that can occupy and anchor the ligand in a hydrophobic pocket of a receptor or enzyme rsc.orgnih.gov. This steric bulk can enhance binding affinity through favorable van der Waals interactions and by displacing water molecules from the binding site, which is an entropically favorable process. The rigidity of the tert-butyl group also helps to lock the molecule into a specific conformation, which can be beneficial for activity if that conformation is the bioactive one researchgate.net. In some cases, the bulkiness at a specific position can increase steric complementarity with the ligand-binding pocket of a receptor researchgate.net.

The following table summarizes the key contributions of the 4-tert-butylphenyl group:

| Feature | Description | Impact on Molecular Interactions |

| Steric Bulk | Large, space-filling group. | Occupies hydrophobic pockets, enhances van der Waals contacts, can lead to steric hindrance or improved fit. |

| Hydrophobicity | Non-polar nature. | Increases lipophilicity, promotes binding to hydrophobic regions of proteins, influences pharmacokinetic properties. |

| Electronic Effect | Weakly electron-donating. | Modulates the electron density of the phenyl ring, affecting aromatic interactions. |

| Conformational Rigidity | Restricts bond rotation. | Can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding. |

Stereochemical Influences on Activity in Indoline Systems

Stereochemistry plays a pivotal role in the biological activity of indoline derivatives, as the three-dimensional arrangement of atoms determines how a molecule interacts with its chiral biological target, such as a receptor or an enzyme mdpi.comacs.orgnih.gov. For indoline systems, particularly those with substituents at the C-2 and C-3 positions, the existence of enantiomers and diastereomers can lead to significant differences in potency, selectivity, and even the nature of the biological response.

Chiral 2,3-disubstituted indolines are prevalent in many natural products and pharmaceuticals, and their biological activity is often highly dependent on the absolute configuration of the stereocenters acs.orgresearchgate.netresearchgate.net. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This is because the eutomer has the correct spatial orientation of functional groups to form optimal interactions with the chiral binding site of the target protein, whereas the distomer may bind weakly or not at all.

For example, in a series of 9H-pyrimido[4,5-b]indoles, the (R)-enantiomers were found to be nanomolar inhibitors of GSK-3β, while their (S)-configured counterparts showed a dramatic loss in activity mdpi.com. This highlights the critical importance of stereochemistry for potent inhibition. Similarly, for indoline-based α1A-adrenoceptor antagonists, the (R)-enantiomers consistently showed higher potency and selectivity compared to the (S)-enantiomers acs.orgnih.gov.

The table below illustrates the potential impact of stereochemistry on biological activity, based on typical observations in the literature:

| Compound | Stereochemistry | Target Affinity (Kᵢ, nM) |

| 3a | Racemic (±) | 50 |

| 3b | (R)-enantiomer | 5 |

| 3c | (S)-enantiomer | >1000 |

| 3d | cis-diastereomer | 25 |

| 3e | trans-diastereomer | 500 |

Positional Isomerism Studies of the Phenyl Group on the Indoline Core

For example, studies on the C-H functionalization of indoles have shown that different positions can be selectively targeted by using appropriate directing groups, highlighting the distinct chemical environment of each position acs.orgnih.govnih.gov. A bulky substituent like the 4-tert-butylphenyl group at the 4- or 7-position would be in closer proximity to the pyrrolidine ring compared to the 5- or 6-position. This could lead to steric clashes with substituents on the pyrrolidine ring or influence the orientation of the molecule in the binding pocket.

In a study of indole-based sigma receptor ligands, the introduction of an aryl group at the C-3 position was a key modification that influenced selectivity nih.gov. Similarly, in a series of kinase inhibitors, the substitution pattern on the pyridine and pyrazine rings attached to an indole (B1671886) core was critical for activity researchgate.net. These examples underscore the general principle that the specific placement of aryl substituents is crucial for achieving the desired biological activity.

A hypothetical comparison of the biological activity of positional isomers is presented in the table below:

| Compound | Position of (4-tert-butylphenyl) group | Predicted Activity | Rationale |

| 4a | 5-position | High | Optimal positioning for interaction with a specific hydrophobic pocket. |

| 4b | 4-position | Moderate to Low | Potential for steric hindrance with the indoline N-1 or C-3 substituents. |

| 4c | 6-position | Moderate | May still allow for favorable interactions, but with a different vector into the binding site. |

| 4d | 7-position | Low | High potential for steric clashes with the N-1 position and may disrupt key interactions. |

Rational Design of New 5-(4-Tert-butylphenyl)indoline Analogs based on SAR Data

The SAR data gathered from systematic modifications of the 5-(4-tert-butylphenyl)indoline scaffold provides a powerful foundation for the rational design of new analogs with improved properties nih.govacs.orgnih.govangiotensin-1-2-5-7.comresearchgate.netresearchgate.net. By understanding which structural features are critical for biological activity, medicinal chemists can design new compounds that are more potent, selective, and have better drug-like properties.

One approach is to use the existing SAR to guide further optimization. For example, if it is determined that a small alkyl group at the N-1 position enhances activity, a series of analogs with different small alkyl groups (e.g., ethyl, propyl) could be synthesized to fine-tune this interaction. Similarly, if a specific stereochemistry at C-2 and C-3 is found to be crucial, efforts can be focused on the stereoselective synthesis of the more active isomer.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to further refine the design process nih.govangiotensin-1-2-5-7.comresearchgate.net. Molecular docking can be used to predict how newly designed analogs will bind to the target protein, helping to prioritize which compounds to synthesize. QSAR models can be built based on the existing SAR data to predict the activity of new compounds and to identify the key physicochemical properties that are correlated with biological activity nih.govresearchgate.net.

An example of a rational design strategy based on SAR data is presented below:

| SAR Finding | Design Hypothesis | Proposed Modification |

| The 4-tert-butylphenyl group is essential for activity. | Replacing the tert-butyl group with other bulky, lipophilic groups may improve binding. | Synthesize analogs with adamantyl, cyclohexyl, or trifluoromethylphenyl groups. |

| (R)-stereochemistry at C-2 is preferred. | Lock the molecule in the active conformation. | Introduce a rigid ring system that forces the desired stereochemistry. |

| A hydrogen bond donor at N-1 is beneficial. | Introduce a group that can act as a hydrogen bond donor but is less susceptible to metabolism. | Replace the N-H with an N-CH₂OH or a similar group. |

Comparative SAR with Related Indole and Benzoxazole Systems

To further understand the SAR of 5-(4-tert-butylphenyl)indoline, it is useful to compare it with related heterocyclic systems, such as indoles and benzoxazoles. These comparisons can reveal the importance of the saturation in the pyrrolidine ring of the indoline and the role of the nitrogen and oxygen atoms in the five-membered ring.

Indoline vs. Indole: The primary difference between an indoline and an indole is the saturation of the C2-C3 bond. This seemingly small change has significant consequences for the molecule's geometry and electronic properties. The indole ring is planar and aromatic, while the indoline ring is non-planar and has a saturated five-membered ring. This difference in shape can dramatically affect how the molecule fits into a binding site. In some cases, the flexibility of the indoline ring may be advantageous, allowing the molecule to adopt a conformation that is not accessible to the rigid indole ring. Conversely, the planarity of the indole ring may be required for optimal π-stacking interactions. For α1A-adrenoceptor antagonists, both indoline and indole derivatives were synthesized and evaluated, allowing for a direct comparison of the two scaffolds acs.orgnih.gov.

Indoline vs. Benzoxazole: Benzoxazole is a common bioisostere of indole, where the indole N-H group is replaced by an oxygen atom openaccessjournals.commdpi.comctppc.orgnih.govnih.gov. This change removes a hydrogen bond donor but introduces a hydrogen bond acceptor, which can lead to different interactions with the target protein. The replacement of the indoline core with a benzoxazole or dihydrobenzoxazole core would be a logical step in exploring the SAR of 5-(4-tert-butylphenyl)indoline derivatives. Such a modification would probe the importance of the N-H group for biological activity. Studies on 5,7-di-tert-butylbenzoxazole derivatives have been conducted to explore their potential as antimicrobial agents, providing a basis for comparison with tert-butyl substituted indolines researchgate.net.

The following table provides a comparative overview of these three scaffolds:

| Feature | Indoline | Indole | Benzoxazole |

| Five-membered ring | Saturated, non-planar | Unsaturated, planar, aromatic | Unsaturated, planar, aromatic |

| N-1/O-1 atom | Secondary amine (H-bond donor) | Pyrrolic nitrogen (H-bond donor) | Oxygen (H-bond acceptor) |

| Flexibility | Flexible | Rigid | Rigid |

| Electronic Nature | Electron-rich | Electron-rich | Electron-rich, different distribution |

Advanced Research Applications of the 5 4 Tert Butylphenyl Indoline Scaffold

Exploration in Medicinal Chemistry Research as a Building Block

The 5-(4-tert-butylphenyl)indoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents. The indoline (B122111) nucleus, a heterocyclic bicyclic molecule, is found in numerous naturally occurring and synthetic bioactive compounds. researchgate.net Its structural features allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The pharmaceutical industry frequently utilizes such scaffolds as a foundation for developing new drug therapies. umich.edu The versatility of the indoline ring is demonstrated by its presence in compounds targeting a wide array of biological targets, leading to various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netacs.org Researchers leverage this scaffold to construct libraries of compounds for screening against different diseases, making it a cornerstone in modern drug discovery campaigns. researchgate.net

Enzyme Inhibitor Design Based on the Indoline Scaffold

The indoline scaffold is a key pharmacophore in the design of various enzyme inhibitors, which are crucial for regulating cellular processes and treating diseases like cancer and inflammation. researchgate.net Its ability to be readily functionalized allows medicinal chemists to create molecules that can fit into the active sites of specific enzymes, blocking their activity.

One area of focus has been the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov Researchers have designed and synthesized 3-arylidene-2-oxo-indoline derivatives that show inhibitory activity against CDK2. nih.gov For instance, a derivative featuring an N-4-fluorobenzyl-2-oxindole and a 3-p-chlorobenzylidene moiety demonstrated inhibitory activity comparable to the reference drug sunitinib. nih.gov

The indoline framework has also been employed to create dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org An integrated approach involving in silico screening and in vitro assays identified an indoline derivative as a notable 5-LOX inhibitor. This led to the design of new analogues, with one compound showing potent dual inhibition of both 5-LOX and sEH, exhibiting significant anti-inflammatory efficacy in preclinical models. acs.org

Furthermore, indole-based derivatives have been investigated as potential inhibitors of succinate dehydrogenase (SDH), an enzyme critical for cellular respiration in fungi. mdpi.com Molecular docking studies suggest that indole (B1671886) carboxamides can effectively bind to and inhibit SDH, disrupting the fungal respiratory chain and energy metabolism. mdpi.com This highlights the potential of the indoline scaffold in developing new antifungal agents. mdpi.com

Table 1: Examples of Indoline-Based Enzyme Inhibitors

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 3-Arylidene-2-oxo-indolines | Cyclin-dependent kinase 2 (CDK2) | A synthesized derivative showed inhibitory activity comparable to the reference drug sunitinib. nih.gov |

| Indoline Derivatives | 5-lipoxygenase (5-LOX), Soluble epoxide hydrolase (sEH) | Identified a potent dual inhibitor (compound 73) with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. acs.org |

| Indole Carboxamides | Succinate dehydrogenase (SDH) | Molecular docking studies showed favorable binding energies, suggesting potential as SDH inhibitors for antifungal applications. mdpi.com |

Receptor Ligand and Modulator Development

The indoline scaffold is instrumental in the development of ligands that target various neurotransmitter receptors, particularly serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. The structural versatility of the indoline core allows for the synthesis of compounds with high affinity and selectivity for specific 5-HT receptor subtypes. researchgate.net

Significant research has been conducted on developing ligands for the 5-HT4 receptor. nih.govnih.gov For example, the 5-HT4 receptor antagonist GR113808 has been radiolabeled and used to characterize the receptor in brain tissue, demonstrating high-affinity binding. nih.gov Building on this, researchers have designed pleiotropic ligands that interact with both the 5-HT4 receptor and the TrkB receptor, a target for neuroprotective agents. nih.gov One such compound, ENT-C199, was identified as a partial agonist of the 5-HT4 receptor. nih.gov This dual activity is hypothesized to leverage the cAMP production from 5-HT4 receptor activation to enhance neuronal differentiation. nih.gov

In addition to the 5-HT4 receptor, the indoline structure has been a foundation for creating ligands for the 5-HT2A and 5-HT2C receptors. researchgate.netresearchgate.net Studies have led to the identification of potent and selective 5-HT2C receptor antagonists containing an indoline structure. researchgate.net While modifying the parent indole structure to an indoline can sometimes lead to lower binding affinity, it can maintain selectivity between different 5-HT receptor subtypes, which is a critical aspect of drug design to minimize off-target effects. researchgate.net

Use as a Chemical Probe for Biological Pathway Elucidation

While specific studies detailing the use of 5-(4-tert-butylphenyl)indoline itself as a chemical probe are not prominent, the broader indoline scaffold serves as an excellent starting point for the development of such tools. A chemical probe is a small molecule used to study and manipulate a biological system, requiring high potency, selectivity, and a well-understood mechanism of action. The indoline core, being a "privileged scaffold," is frequently incorporated into molecules with diverse biological activities, making it a valuable template for probe development. researchgate.netumass.edu

The wide range of pharmacological activities associated with indoline derivatives, from enzyme inhibition to receptor modulation, underscores their potential to be adapted into chemical probes. researchgate.net For instance, a highly selective indoline-based inhibitor of a specific kinase could be used to elucidate the role of that kinase in cellular signaling pathways related to cell growth and division. umass.edu Similarly, a selective indoline-based receptor ligand can help map the distribution and function of that receptor in the central nervous system. By creating potent and selective molecules based on the indoline framework, researchers can investigate complex biological pathways and validate new drug targets.

Applications in Materials Science

Beyond its applications in medicine, the 5-(4-tert-butylphenyl)indoline scaffold and its derivatives are being explored for their utility in materials science. The electronic and optical properties of organic molecules containing this and related structures make them promising candidates for advanced technological applications. nih.gov The delocalization of π-electrons within the aromatic system is a key feature that can be engineered to create materials with specific functions. nih.gov

Development of Organic Electronic Materials

The unique photophysical properties of aromatic amines and indole derivatives make them suitable for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). These materials can serve as emitting layers, hole transport layers, or host materials in the construction of efficient and stable devices.

Research into blue fluorescent materials for OLEDs has explored compounds structurally related to 5-(4-tert-butylphenyl)indoline. For example, N-(4-tert-butylphenyl)-N-phenyl-4-(9,10-diphenylanthracen-3-yl)benzenamine, which incorporates a similar tert-butylphenyl amine moiety, has been synthesized and characterized as a blue emitting material. researchgate.net When incorporated into a multilayer OLED device, this material exhibited efficient blue emission. researchgate.net

Table 2: Performance of an OLED Device Using a Related Blue Emitting Material

| Parameter | Value at 20 mA/cm² |

|---|---|

| Luminous Efficiency | 3.11 cd/A |

| Power Efficiency | 2.39 lm/W |

| External Quantum Efficiency | 1.82% |

| CIE Coordinates | (0.15, 0.16) |

Data for N-(4-tert-butylphenyl)-N-phenyl-4-(9,10-diphenylanthracen-3-yl)benzenamine researchgate.net

The tert-butyl group is often incorporated to improve the morphological stability and solubility of the materials without significantly altering their electronic properties, which is crucial for fabricating uniform thin films required for OLEDs. The promising results from these related compounds suggest that the 5-(4-tert-butylphenyl)indoline scaffold could also be a valuable component in the design of new materials for organic electronics.

Investigation as Non-Linear Optical (NLO) Materials

Organic molecules with specific electronic structures can exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics, including frequency doubling and optical switching. jhuapl.edudtic.mil The key to creating effective NLO materials is to design molecules with a high degree of charge transfer, often achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system. nih.govjhuapl.edu

The indoline nucleus, particularly when functionalized with electron-rich phenyl groups, can act as an effective electron donor. researchgate.net Researchers have synthesized and investigated NLO chromophores incorporating a thieno[2,3-b]indole group as a novel electron donor. researchgate.net When this donor group was connected to a strong electron acceptor like malononitrile via a π-bridge, the resulting chromophore exhibited good NLO activity. researchgate.net Theoretical calculations using Density Functional Theory (DFT) on these molecules help in predicting their first hyperpolarizability (β), a key measure of second-order NLO performance. nih.govresearchgate.net The design of such donor-π-acceptor molecules based on indole and indoline scaffolds is a promising strategy for developing new, high-performance NLO materials with high thermal stability. researchgate.net

Photo-Catalytic Applications and Photoredox Chemistry

While direct photocatalytic applications specifically utilizing 5-(4-Tert-butylphenyl)indoline are not extensively documented in publicly available research, the broader class of substituted indolines has emerged as a significant area of interest in photoredox catalysis. These methodologies offer green, metal-free alternatives to traditional synthetic methods for creating substituted indolines. acs.orgnih.govacs.org Photoredox catalysis leverages the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under mild conditions.

Recent studies have demonstrated the synthesis of substituted indolines through photocatalyzed decarboxylative radical arylation. acs.orgnih.govacs.org This approach allows for the formation of the indoline ring with a high degree of functional group tolerance, which would be a significant advantage for synthesizing derivatives of 5-(4-Tert-butylphenyl)indoline. For instance, a proposed mechanism involves the photo-excitation of a catalyst, which then engages in a SET event to generate a radical that can undergo cyclization to form the indoline structure.

Another powerful strategy involves the use of dual nickel/photoredox catalysis to synthesize 3-substituted indolines from iodoacetanilides and alkenes. nih.gov This method exhibits high regioselectivity and demonstrates the utility of photoredox catalysts as controlled single-electron transfer agents in multi-oxidation state nickel catalysis. nih.gov The presence of the 4-tert-butylphenyl substituent in 5-(4-Tert-butylphenyl)indoline could influence the electronic properties of the indoline core, potentially modulating its reactivity in such photocatalytic cycles. The electron-donating nature of the tert-butyl group might enhance the nucleophilicity of the aromatic ring, which could be a factor in designing specific photocatalytic transformations.

Interactive Table 1: Examples of Photocatalyzed Reactions for Indoline Synthesis

| Reaction Type | Catalytic System | Key Features | Potential Relevance for 5-(4-Tert-butylphenyl)indoline |

|---|---|---|---|

| Decarboxylative Radical Cyclization | Eosin Y | Metal-free, green procedure, wide functional group tolerance acs.orgacs.org | Could be adapted for the synthesis of complex derivatives starting from precursors bearing the 5-(4-tert-butylphenyl) moiety. |

| Nickel/Photoredox Dual Catalysis | Ni/NHC catalyst and photoredox catalyst | High regioselectivity for 3-substituted indolines nih.gov | The electronic influence of the substituent could be studied to control reactivity and selectivity at the 3-position. |

Development as Scaffolds for Complex Natural Product Synthesis

The indoline framework is a cornerstone in the architecture of numerous complex and biologically significant natural products, particularly indole alkaloids. rsc.org These natural products exhibit a wide range of pharmacological activities, making the development of synthetic routes to their core structures a critical endeavor in organic chemistry. nih.govopenmedicinalchemistryjournal.commdpi.com The 5-(4-Tert-butylphenyl)indoline scaffold, with its specific substitution, represents a synthetic building block that could be utilized in the total synthesis of novel analogues of naturally occurring indoline-containing compounds.

For example, the pyrroloindoline motif is a privileged tricyclic indoline structure found in many medicinally valuable natural products. rsc.org The synthesis of such complex architectures is challenging, and understanding the biosynthesis of these molecules can inspire new synthetic strategies. rsc.org A substituted indoline like 5-(4-Tert-butylphenyl)indoline could serve as a starting material for the construction of such fused ring systems through various cycloaddition or annulation reactions. nih.govacs.org The bulky tert-butylphenyl group might direct the stereochemical outcome of these reactions, providing a level of control in the synthesis of complex stereocenters.

The development of synthetic methods that allow for the rapid and efficient construction of the indole and indoline core is crucial for the total synthesis of these fascinating natural structures. rsc.orgacs.org The 5-(4-Tert-butylphenyl)indoline scaffold can be envisioned as a key intermediate in synthetic routes targeting novel analogues of known bioactive compounds, where the tert-butylphenyl group is incorporated to probe structure-activity relationships or to enhance desired pharmaceutical properties.

Interactive Table 2: Notable Natural Product Families with Indoline Scaffolds

| Natural Product Family | Core Structure | Significance | Potential for 5-(4-Tert-butylphenyl)indoline Scaffold |

|---|---|---|---|

| Pyrroloindoline Alkaloids | Fused tricyclic indoline system rsc.org | Biologically active and medicinally valuable rsc.org | Could serve as a precursor for novel analogues with modified steric and electronic properties. |

| Spirooxindole Alkaloids | Indoline core with a spirocyclic center | Found in various bioactive natural products | The substituent could influence the formation and stability of the spirocyclic center. |

Conclusion and Future Research Directions

Synthesis and Elucidation of 5-(4-Tert-butylphenyl)indoline: Current State of Knowledge

The synthesis of 5-(4-tert-butylphenyl)indoline has not been extensively detailed in publicly available literature. However, its synthesis can be logically inferred from established methodologies for related compounds. A plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This would likely utilize a protected indoline (B122111) species, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, as a key intermediate. researchgate.net This boronic ester derivative of indoline could be coupled with a suitable aryl halide, such as 1-bromo-4-tert-butylbenzene, under palladium catalysis to form the carbon-carbon bond at the 5-position of the indoline ring. Subsequent deprotection of the indoline nitrogen would yield the final product, 5-(4-tert-butylphenyl)indoline.

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be crucial for confirming the presence of the aromatic protons on both the indoline and the 4-tert-butylphenyl rings, as well as the aliphatic protons of the indoline core and the tert-butyl group. ¹³C NMR would provide evidence for the carbon framework of the entire molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and confirm the elemental composition of 5-(4-tert-butylphenyl)indoline. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic N-H stretching vibration of the indoline secondary amine.

A summary of the expected analytical data for the structural confirmation of 5-(4-tert-butylphenyl)indoline is presented in the interactive table below.

Identification of Unexplored Chemical Transformations for 5-(4-Tert-butylphenyl)indoline

The chemical reactivity of the indoline core offers several avenues for further functionalization of 5-(4-tert-butylphenyl)indoline. The secondary amine of the indoline ring is a key site for various chemical transformations. organic-chemistry.org

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce a variety of substituents. These reactions can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. This transformation can be used to introduce carbonyl functionalities and has been shown to be important for the biological activity of some indoline-containing compounds.

Oxidation: The indoline ring can be oxidized to the corresponding indole (B1671886). This dearomatization-rearomatization sequence is a powerful tool in indole chemistry. mdpi.comsemanticscholar.org

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indoline moiety is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the C7 position.

These unexplored transformations for 5-(4-tert-butylphenyl)indoline are summarized in the interactive table below.

Opportunities for Advanced Computational Studies in Predicting Molecular Behavior

Computational chemistry provides powerful tools for predicting the molecular properties and reactivity of compounds like 5-(4-tert-butylphenyl)indoline, guiding experimental work and providing deeper insights into its behavior. semanticscholar.orgbeilstein-journals.org

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) of the molecule. acs.org This can aid in the interpretation of experimental data. Furthermore, DFT can be used to calculate reaction energies and activation barriers for the proposed chemical transformations, thus predicting their feasibility.

Molecular Docking: If a biological target is hypothesized for 5-(4-tert-butylphenyl)indoline or its derivatives, molecular docking simulations can be performed to predict the binding mode and affinity of the compounds to the target protein. This is a crucial step in structure-based drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Should a series of derivatives be synthesized and their biological activity evaluated, QSAR studies can be conducted to correlate the structural features of the molecules with their activity. researchgate.net This can help in designing more potent compounds.

Potential for Designing Novel Derivatives with Enhanced Research Utility

The modular nature of 5-(4-tert-butylphenyl)indoline allows for the rational design of novel derivatives with potentially enhanced utility in various research fields.

Bioactive Molecules: The indoline scaffold is present in many biologically active natural products and synthetic compounds. nih.govnih.gov By introducing pharmacophoric groups onto the indoline nitrogen or the aromatic rings, it may be possible to design novel compounds with anticancer, antimicrobial, or anti-inflammatory properties. tandfonline.commdpi.com

Fluorescent Probes: Indole and indoline derivatives are known to exhibit interesting photophysical properties. christuniversity.in Modification of the electronic properties of 5-(4-tert-butylphenyl)indoline through the introduction of electron-donating or electron-withdrawing groups could lead to the development of novel fluorescent probes for biological imaging or chemical sensing.

Organic Materials: The rigid, aromatic structure of this compound could serve as a building block for novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Outlook for Synergistic Experimental and Theoretical Approaches in Indoline Chemistry

The future of research on 5-(4-tert-butylphenyl)indoline and the broader field of indoline chemistry lies in the close integration of experimental and theoretical approaches. christuniversity.in Computational studies can guide the design of new synthetic targets and help in understanding reaction mechanisms, while experimental work is essential for the synthesis, characterization, and evaluation of the designed compounds. This synergistic approach will accelerate the discovery of new indoline derivatives with valuable properties and applications. bioengineer.org The continued development of new synthetic methodologies and the increasing power of computational tools will undoubtedly open up new frontiers in the exciting field of indoline chemistry. mdpi.com

Table of Mentioned Compounds

Q & A

Q. What are the common synthetic routes for 5-(4-tert-butylphenyl)indoline and its derivatives in academic research?

Synthesis typically involves multi-step organic reactions. For example, hydrogenation with Pd/C catalysts (e.g., 10% Pd/C in methanol) reduces intermediates like nitro groups to amines, followed by crystallization for purification . Subsequent steps may include amidation or acylation using reagents like acetyl chloride or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) under nitrogen protection . Key considerations:

- Solvent selection : Dimethylformamide (DMF) or ethyl acetate for optimal reaction efficiency.

- Purification : Recrystallization (e.g., ethyl acetate/hexane) or column chromatography.

- Yield optimization : Adjust stoichiometry of aryl carboxylic acids and coupling agents.

Q. How can researchers confirm the structural integrity of 5-(4-tert-butylphenyl)indoline derivatives using spectroscopic methods?

Structural validation relies on:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign chemical shifts to confirm substituent positions. For example, tert-butyl groups show characteristic peaks at ~1.3 ppm (<sup>1</sup>H) and 30–35 ppm (<sup>13</sup>C) .

- X-ray crystallography : Resolve spirocyclic configurations (e.g., spiro[indoline-3,2'-[1,3]dioxan] derivatives) .

- Mass spectrometry : Verify molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling 5-(4-tert-butylphenyl)indoline in laboratory settings?

Critical precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents.

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for hazardous material treatment .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of 5-(4-tert-butylphenyl)indoline derivatives?

Density Functional Theory (DFT) simulations predict:

- Electron distribution : Analyze HOMO-LUMO gaps to assess reactivity (e.g., tert-butyl groups enhance steric bulk, altering electronic profiles) .

- Binding affinities : Model interactions with biological targets (e.g., enzyme active sites) to guide inhibitor design .

- Solvent effects : Simulate solvation models to optimize reaction conditions.

Q. What strategies resolve contradictory data between synthetic yields and theoretical predictions in 5-(4-tert-butylphenyl)indoline reactions?

Address discrepancies via:

- Reaction monitoring : Use TLC or in-situ NMR to detect intermediates/byproducts .

- Kinetic studies : Vary temperature (e.g., 25°C vs. reflux) to identify rate-limiting steps.

- Catalyst screening : Test Pd/C, Ni, or enzyme catalysts for improved selectivity .

Q. What role does 5-(4-tert-butylphenyl)indoline play in developing advanced materials like organic scintillators or OLEDs?

The tert-butyl group enhances thermal stability and solubility in polymers. Applications include:

- Scintillators : As a dopant in matrices like polyvinyltoluene (PVT), it improves radiation resistance and photon yield (e.g., BPBD: 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) .

- OLEDs : Electron-transport layers benefit from its high quantum efficiency and low driving voltage (<10 V) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。